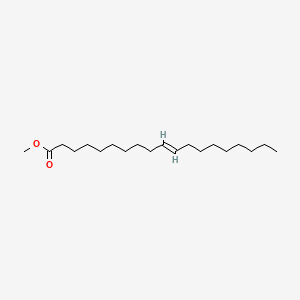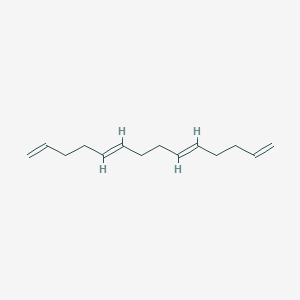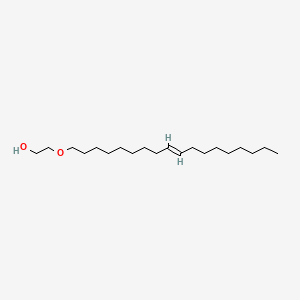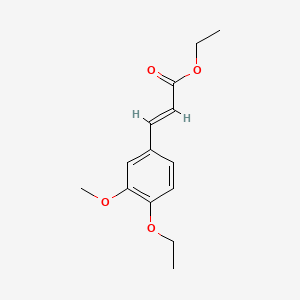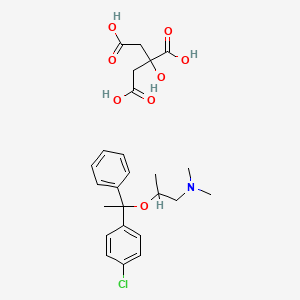
Mecloxamine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mecloxamine citrate is a compound with the chemical formula C₂₅H₃₂ClNO₈ and a molecular weight of 510.0 g/mol . It is known for its anticholinergic, antihistaminic, mildly sedative, and antiemetic effects . This compound is used in combination with other medications such as caffeine, ergotamine, and acetaminophen for the treatment of headaches and migraines .
Preparation Methods
The synthesis of mecloxamine citrate involves the reaction of 1-propanamine, 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl- with 2-hydroxypropane-1,2,3-tricarboxylic acid . The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the citrate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
Mecloxamine citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mecloxamine citrate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound’s anticholinergic and antihistaminic properties make it useful in biological studies related to neurotransmission and allergic responses.
Industry: It is utilized in the pharmaceutical industry for the development of combination drugs aimed at treating specific conditions like migraines.
Mechanism of Action
Mecloxamine citrate exerts its effects through multiple pathways:
Anticholinergic Action: It blocks the action of acetylcholine on muscarinic receptors, reducing parasympathetic nervous system activity.
Antihistaminic Action: It inhibits the action of histamine on H1 receptors, alleviating allergic symptoms.
Sedative and Antiemetic Effects: These effects are likely due to its action on central nervous system receptors, though the exact molecular targets are not fully elucidated.
Comparison with Similar Compounds
Mecloxamine citrate can be compared with other compounds such as:
Diphenhydramine: Another antihistaminic with sedative properties.
Chlorpheniramine: An antihistaminic with similar uses but different chemical structure.
Properties
CAS No. |
5964-37-4 |
|---|---|
Molecular Formula |
C25H32ClNO8 |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[1-(4-chlorophenyl)-1-phenylethoxy]propyl-dimethylazanium |
InChI |
InChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
NWXYYVAVFTZHND-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C[NH+](C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Key on ui other cas no. |
56050-03-4 5964-37-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S)-4-[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B1637898.png)

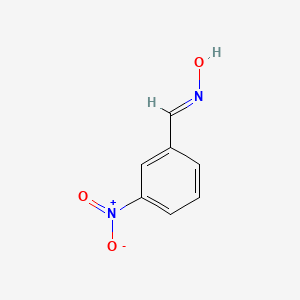
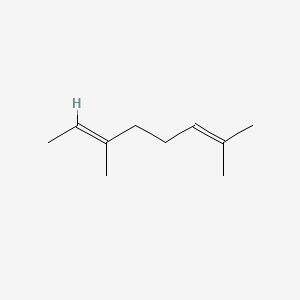
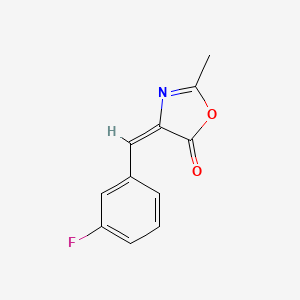
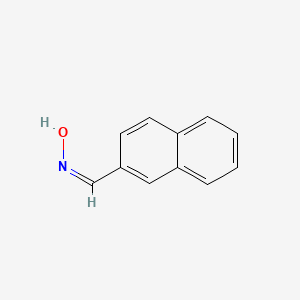
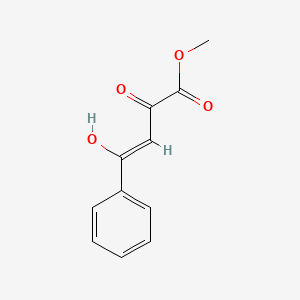
![3-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1637926.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1637927.png)
